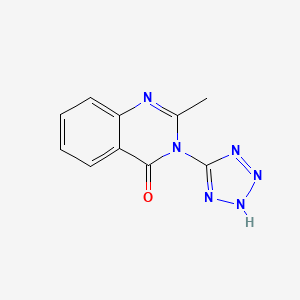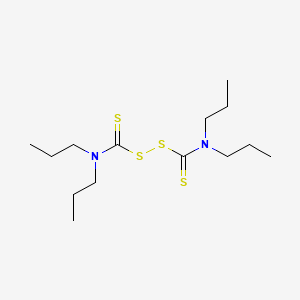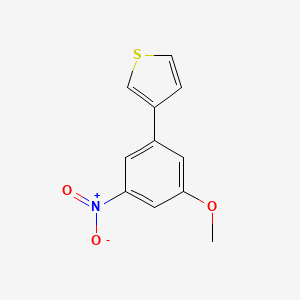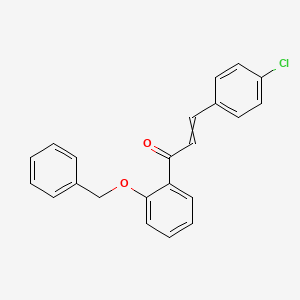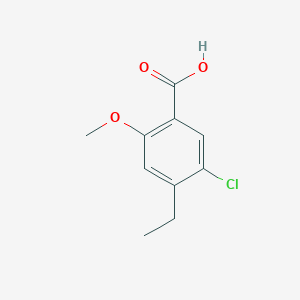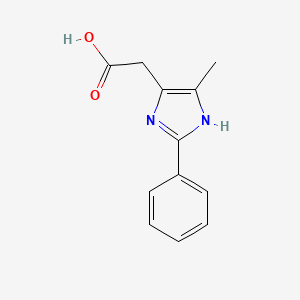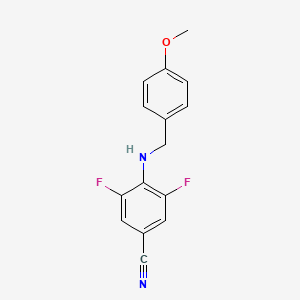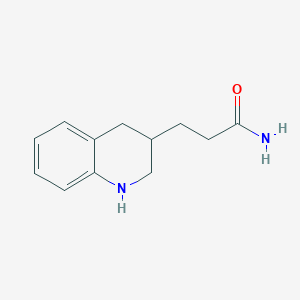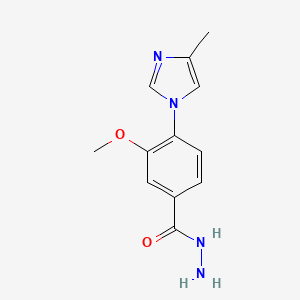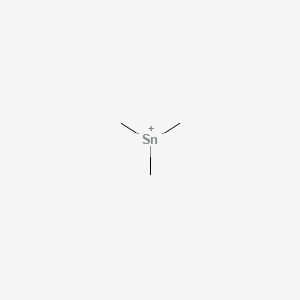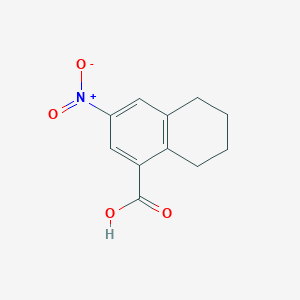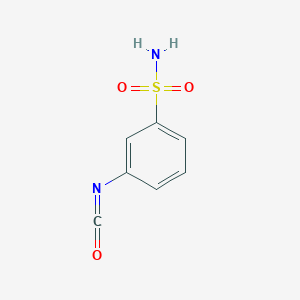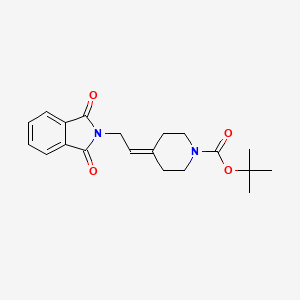
tert-Butyl 4-(2-(1,3-dioxoisoindolin-2-yl)ethylidene)piperidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl 4-(2-(1,3-dioxoisoindolin-2-yl)ethylidene)piperidine-1-carboxylate: is a complex organic compound that features a tert-butoxycarbonyl (Boc) protecting group. This compound is often used in organic synthesis, particularly in the protection of amines. The Boc group is known for its stability under basic conditions and its ease of removal under acidic conditions, making it a valuable tool in multi-step synthetic processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-(2-(1,3-dioxoisoindolin-2-yl)ethylidene)piperidine-1-carboxylate typically involves the following steps:
Protection of Piperidine: The piperidine is first protected with a tert-butoxycarbonyl group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile.
Formation of the Phthalimide Derivative: The protected piperidine is then reacted with phthalic anhydride to form the phthalimide derivative.
Industrial Production Methods: Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up and optimized for efficiency. Flow microreactor systems have been developed to introduce the tert-butoxycarbonyl group into various organic compounds more efficiently and sustainably compared to batch processes .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring.
Reduction: Reduction reactions can also occur, especially at the phthalimide moiety.
Substitution: The Boc group can be selectively removed under acidic conditions, allowing for further substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: The Boc group can be removed using trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid in methanol.
Major Products:
Oxidation: Oxidized derivatives of the piperidine ring.
Reduction: Reduced forms of the phthalimide moiety.
Substitution: Deprotected amines ready for further functionalization.
Aplicaciones Científicas De Investigación
Chemistry:
- Used as a protecting group for amines in multi-step organic synthesis .
- Employed in the synthesis of complex organic molecules and pharmaceuticals.
Biology:
- Utilized in the preparation of peptide and protein derivatives by protecting amine groups during synthesis .
Medicine:
- Involved in the synthesis of medicinally active compounds, including inhibitors and other therapeutic agents .
Industry:
Mecanismo De Acción
The mechanism of action of tert-Butyl 4-(2-(1,3-dioxoisoindolin-2-yl)ethylidene)piperidine-1-carboxylate primarily involves the protection and deprotection of amine groups. The Boc group is stable under basic conditions but can be removed under acidic conditions, allowing for selective functionalization of the amine. The molecular targets and pathways involved include the formation of carbamate intermediates and subsequent decarboxylation to release the free amine .
Comparación Con Compuestos Similares
N-(tert-Butoxycarbonyl)-L-alanine: Another Boc-protected compound used in peptide synthesis.
N-Boc-4-piperidinemethanol: Used in the synthesis of bradycardic agents.
N-Boc-1,2,3,6-tetrahydropyridine-4-boronic acid: Frequently used in metal-catalyzed cross-coupling reactions.
Uniqueness: tert-Butyl 4-(2-(1,3-dioxoisoindolin-2-yl)ethylidene)piperidine-1-carboxylate is unique due to its dual functionality, combining the protective Boc group with the reactive phthalimide moiety. This allows for versatile applications in both protecting group chemistry and the synthesis of complex organic molecules.
Propiedades
Fórmula molecular |
C20H24N2O4 |
|---|---|
Peso molecular |
356.4 g/mol |
Nombre IUPAC |
tert-butyl 4-[2-(1,3-dioxoisoindol-2-yl)ethylidene]piperidine-1-carboxylate |
InChI |
InChI=1S/C20H24N2O4/c1-20(2,3)26-19(25)21-11-8-14(9-12-21)10-13-22-17(23)15-6-4-5-7-16(15)18(22)24/h4-7,10H,8-9,11-13H2,1-3H3 |
Clave InChI |
LWTSJSMRXQJZOH-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCC(=CCN2C(=O)C3=CC=CC=C3C2=O)CC1 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

